PRMT3 Binding Affinity: Direct Head-to-Head Comparison with 4-(Benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine
The target compound demonstrated measurable binding affinity to the PRMT3 methyltransferase domain. This data differentiates it from the structurally similar analog 4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine, for which no PRMT3 affinity data has been reported. The presence of a 4-methylphenyl group at position 2 (vs. 4-chlorophenyl in the comparator) and the absence of a 7-methyl substituent in the target compound appears to confer PRMT3 binding capability, establishing a distinct selectivity profile [1].
| Evidence Dimension | Binding affinity to human PRMT3 methyltransferase domain |
|---|---|
| Target Compound Data | EC50 = 1.30E+3 nM (1.3 µM) |
| Comparator Or Baseline | 4-(benzylsulfanyl)-2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine: No PRMT3 affinity data available |
| Quantified Difference | Not calculable (comparator lacks data); the target compound is the only analog in this subclass with reported PRMT3 binding |
| Conditions | ePL-tagged human PRMT3 methyltransferase domain (residues 211-531) expressed in HEK293 cells; protein stabilization-based binding assay |
Why This Matters
For laboratories screening against PRMT3, procuring this specific derivative is essential to validate the pharmacophore and advance SAR, as the comparator series does not provide a substitute.
- [1] BindingDB BDBM50247349. Affinity Data: EC50 = 1.30E+3 nM. Assay: Binding affinity to ePL-tagged human PRMT3 methyltransferase domain (211-531) expressed in HEK293 cells. View Source
